molecular formula C10H11N5O2S B14914249 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Katalognummer: B14914249
Molekulargewicht: 265.29 g/mol
InChI-Schlüssel: LWCYHHMYVMUFEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features both imidazole and pyrroloimidazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Hydrogen gas with a palladium catalyst for reduction.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

    Metronidazole: A nitroimidazole antibiotic with similar structural features.

    Tinidazole: Another nitroimidazole with antimicrobial properties.

    Ornidazole: Used for its antiprotozoal and antibacterial activities.

Uniqueness: 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)thio]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to the presence of both imidazole and pyrroloimidazole moieties, which may confer distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H11N5O2S

Molekulargewicht

265.29 g/mol

IUPAC-Name

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C10H11N5O2S/c1-13-6-11-9(15(16)17)10(13)18-8-5-14-4-2-3-7(14)12-8/h5-6H,2-4H2,1H3

InChI-Schlüssel

LWCYHHMYVMUFEE-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=C1SC2=CN3CCCC3=N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.